N-Isopropyl-DL-aspartic acid

CAS No.:

Cat. No.: VC13490813

Molecular Formula: C7H13NO4

Molecular Weight: 175.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H13NO4 |

|---|---|

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | 2-(propan-2-ylamino)butanedioic acid |

| Standard InChI | InChI=1S/C7H13NO4/c1-4(2)8-5(7(11)12)3-6(9)10/h4-5,8H,3H2,1-2H3,(H,9,10)(H,11,12) |

| Standard InChI Key | GMLZGPNLZQHUIR-UHFFFAOYSA-N |

| SMILES | CC(C)NC(CC(=O)O)C(=O)O |

| Canonical SMILES | CC(C)NC(CC(=O)O)C(=O)O |

Introduction

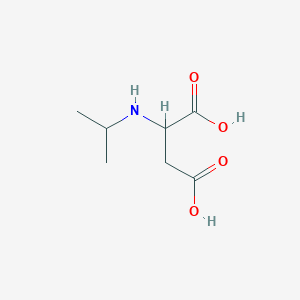

Chemical Identity and Structural Features

N-Isopropyl-DL-aspartic acid (IUPAC name: 2-(propan-2-ylamino)butanedioic acid) is a racemic mixture of the D- and L- stereoisomers of aspartic acid modified by isopropyl substitution. Its molecular formula, C₇H₁₃NO₄, corresponds to a molecular weight of 175.18 g/mol. The compound retains the dicarboxylic acid backbone of aspartic acid, with the isopropyl group conferring enhanced hydrophobicity compared to the unmodified amino acid.

Molecular Descriptors and Notation

The structural attributes of N-Isopropyl-DL-aspartic acid are succinctly captured in its SMILES notation (CC(C)NC(CC(=O)O)C(=O)O) and InChIKey (GMLZGPNLZQHUIR-UHFFFAOYSA-N), which provide standardized representations for computational and database applications.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃NO₄ |

| Molecular Weight | 175.18 g/mol |

| IUPAC Name | 2-(propan-2-ylamino)butanedioic acid |

| CAS Number | Not publicly disclosed |

| SMILES | CC(C)NC(CC(=O)O)C(=O)O |

Synthesis and Production Methodology

The synthesis of N-Isopropyl-DL-aspartic acid typically involves the reaction of DL-aspartic acid with isopropylamine or an isopropylating agent under controlled conditions. While detailed industrial protocols remain proprietary, laboratory-scale procedures emphasize the following critical steps:

Reaction Mechanism and Optimization

The nucleophilic substitution at the α-amino group of aspartic acid requires precise pH and temperature control to minimize side reactions such as diketopiperazine formation or racemization. Solvent selection (e.g., aqueous-organic mixtures) and stoichiometric ratios of isopropylamine to aspartic acid are pivotal in achieving yields exceeding 70% in optimized setups. Comparative analyses with analogous compounds, such as N-methyl-D-aspartic acid, reveal that alkylation strategies avoiding toxic reagents (e.g., methyl iodide) are preferable for scalability and safety .

Biological and Industrial Applications

The functionalization of aspartic acid with alkyl groups like isopropyl alters its interaction with biological systems, opening avenues for specialized applications:

Pharmaceutical Intermediate

As a chiral building block, N-Isopropyl-DL-aspartic acid could serve in synthesizing peptidomimetics or prodrugs targeting neurological or metabolic pathways. Its modified amino group may enhance blood-brain barrier permeability relative to native aspartic acid.

Industrial Catalysis

Research Gaps and Future Directions

Current literature on N-Isopropyl-DL-aspartic acid is sparse, highlighting opportunities for foundational studies:

-

Pharmacokinetic Profiling: Systematic investigations into absorption, distribution, metabolism, and excretion (ADME) properties.

-

Enzymatic Interactions: Screening for substrate activity with aspartate-specific enzymes (e.g., aspartate aminotransferase).

-

Material Science Applications: Exploration of its utility in designing pH-responsive hydrogels or ion-exchange resins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume